molecular formula C10H20N2O3S B12086394 [1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanol

[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanol

Cat. No.: B12086394
M. Wt: 248.34 g/mol
InChI Key: RIYKASXBNLKVMB-UHFFFAOYSA-N
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Description

[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanol is a compound that features a unique combination of pyrrolidine and piperidine rings, connected through a sulfonyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Piperidine Ring: Similar to pyrrolidine, piperidine can be synthesized through cyclization reactions.

    Sulfonylation: The pyrrolidine ring is sulfonylated using sulfonyl chlorides in the presence of a base.

    Coupling: The sulfonylated pyrrolidine is then coupled with the piperidine ring.

    Methanol Addition: Finally, the methanol moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The methanol moiety can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its unique structure.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of [1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanol is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with active sites, while the methanol moiety can participate in hydrogen bonding.

Comparison with Similar Compounds

    Pyrrolidine: A five-membered ring containing one nitrogen atom.

    Piperidine: A six-membered ring containing one nitrogen atom.

    Sulfonylated Compounds: Compounds containing a sulfonyl group attached to various organic moieties.

Uniqueness:

    Structural Complexity: The combination of pyrrolidine and piperidine rings with a sulfonyl group and methanol moiety makes it unique.

Properties

Molecular Formula

C10H20N2O3S

Molecular Weight

248.34 g/mol

IUPAC Name

(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methanol

InChI

InChI=1S/C10H20N2O3S/c13-9-10-3-7-12(8-4-10)16(14,15)11-5-1-2-6-11/h10,13H,1-9H2

InChI Key

RIYKASXBNLKVMB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCC(CC2)CO

Origin of Product

United States

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